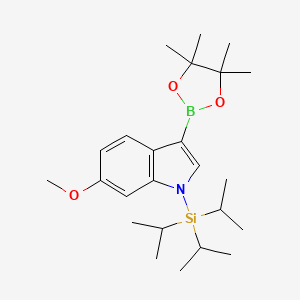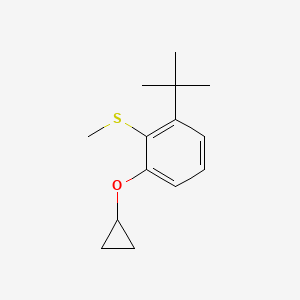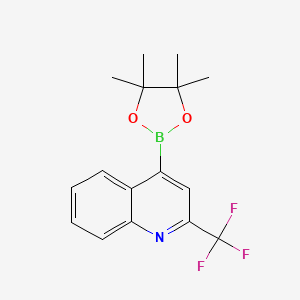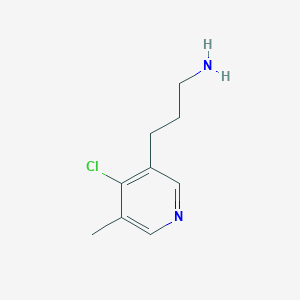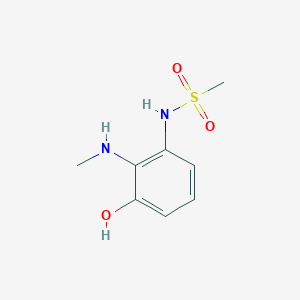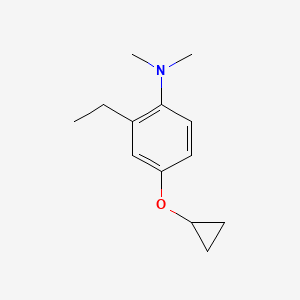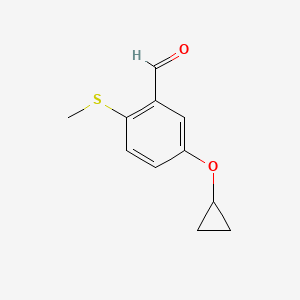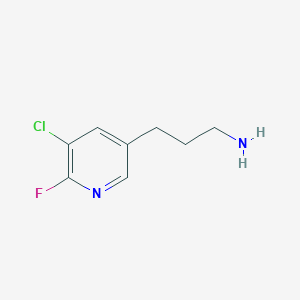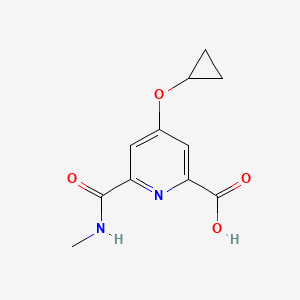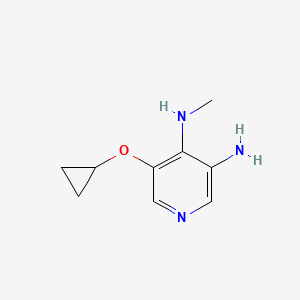
5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C12H16N2O2S It is known for its unique structural features, which include a cyclopropoxy group and a methylsulfonamido group attached to a picolinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Picolinamide Backbone: The synthesis begins with the preparation of the picolinamide backbone through a reaction between picolinic acid and an appropriate amine under acidic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a suitable base.
Attachment of the Methylsulfonamido Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Cyclopropyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various cyclopropoxy derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)picolinamide: Similar structure but with a methylamino group instead of a methylsulfonamido group.
5-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide: Contains a methylthio group instead of a methylsulfonamido group.
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)picolinamide: Similar structure but with a different substitution pattern on the nitrogen atom.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclopropoxy and methylsulfonamido groups makes it a versatile compound for various applications, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C12H17N3O4S |
|---|---|
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)9-6-7-10(19-8-4-5-8)11(13-9)14-20(3,17)18/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
VTGVSGWCGHSRFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


